2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a benzylamine derivative with a cyclic ether, followed by cyclization and oxidation steps . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated synthesis systems to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols .
Scientific Research Applications
2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites and modulate biological activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 9-oxa-2-azaspiro[5.5]undecan-5-one hydrochloride
- 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate
Uniqueness
2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one is unique due to its specific spirocyclic structure and the presence of both benzyl and ketone functional groups. This combination provides distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-15-6-9-17(12-14-4-2-1-3-5-14)13-16(15)7-10-19-11-8-16/h1-5H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKZIOVPNGHCPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2(C1=O)CCOCC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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